molecular formula C16H15Cl2N3O2 B4242249 N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide

Cat. No.: B4242249
M. Wt: 352.2 g/mol
InChI Key: NZNHKKZAVJHBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide is an organic compound with the molecular formula C16H15Cl2N3O2 It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-aminopropyl nicotinamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where nicotinamide derivatives are beneficial.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. It may act on enzymes or receptors involved in cellular metabolism and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3,4-dichlorobenzoyl)amino]propyl}nicotinamide
  • N-{3-[(2,5-dichlorobenzoyl)amino]propyl}nicotinamide
  • N-{3-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide

Uniqueness

N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide is unique due to its specific substitution pattern on the benzoyl group and the nicotinamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-[3-[(2,4-dichlorobenzoyl)amino]propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O2/c17-12-4-5-13(14(18)9-12)16(23)21-8-2-7-20-15(22)11-3-1-6-19-10-11/h1,3-6,9-10H,2,7-8H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNHKKZAVJHBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(2,4-dichlorophenyl)carbonyl]amino}propyl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.